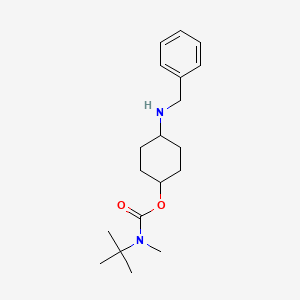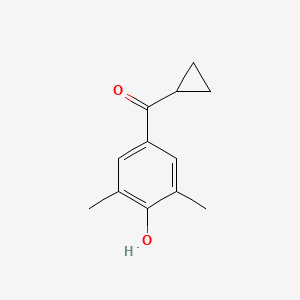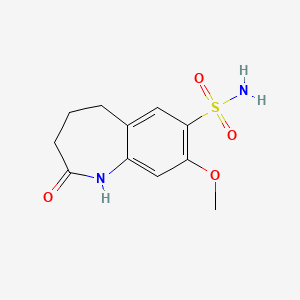
3-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]-: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its unique structure, which includes a cyclohexylethylamino group attached to the phenyl ring, making it a valuable reagent in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane or boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
Chemistry: In chemistry, BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]- is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, making the compound valuable in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used as enzyme inhibitors. They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues .
Medicine: Boronic acids have potential therapeutic applications, particularly as proteasome inhibitors in cancer treatment. They can selectively inhibit the proteasome, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells .
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, such as polymers and sensors. Their ability to form stable complexes with diols makes them useful in various applications, including drug delivery systems and diagnostic tools .
Mechanism of Action
The mechanism of action of BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]- involves its ability to form reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, forming a stable complex that prevents the enzyme from functioning. This interaction is crucial for its applications in medicine and biology .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the cyclohexylethylamino group.
Methylboronic Acid: Contains a methyl group instead of the phenyl ring.
Vinylboronic Acid: Features a vinyl group in place of the phenyl ring.
Uniqueness: BORONIC ACID, B-[3-[(CYCLOHEXYLETHYLAMINO)CARBONYL]PHENYL]- is unique due to its cyclohexylethylamino group, which enhances its reactivity and specificity in various chemical reactions. This structural feature makes it particularly valuable in applications requiring selective binding and reactivity .
Properties
Molecular Formula |
C15H22BNO3 |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
[3-[cyclohexyl(ethyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO3/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(11-12)16(19)20/h6-8,11,14,19-20H,2-5,9-10H2,1H3 |
InChI Key |
DLSRDPGEALHICK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(CC)C2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13059720.png)


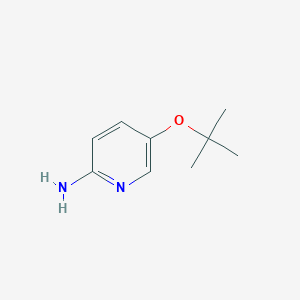
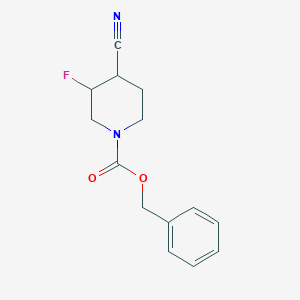
![4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13059767.png)
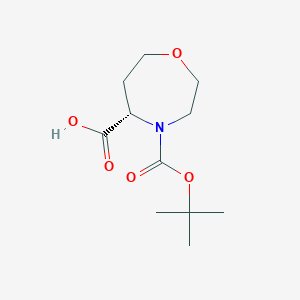
![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
